

"Oxazol-5-ylmethanol" chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to (1,3-Oxazol-5-yl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(1,3-Oxazol-5-yl)methanol is a heterocyclic organic compound that has emerged as a critical building block in the field of medicinal chemistry and materials science. As a bifunctional molecule, it features a stable, electron-deficient 1,3-oxazole ring coupled with a reactive primary alcohol. This unique combination of properties makes it an exceptionally versatile synthon for the construction of complex molecular architectures. The oxazole motif is a prominent pharmacophore found in numerous natural products and synthetic drug candidates, prized for its metabolic stability and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.^{[1][2]} This guide offers a comprehensive technical overview of (1,3-Oxazol-5-yl)methanol, detailing its chemical and physical properties, proven synthetic methodologies, characteristic reactivity, and its applications as a strategic intermediate in drug development.

Chapter 1: Molecular Structure and Identification

The structural foundation of (1,3-Oxazol-5-yl)methanol consists of a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. A hydroxymethyl group is attached at the C5 position. This arrangement imparts a distinct electronic character to the molecule; the oxazole ring acts as a weak electron-withdrawing

group, while the primary alcohol provides a key site for nucleophilic and electrophilic transformations.

Identifier	Value
IUPAC Name	(1,3-oxazol-5-yl)methanol[3]
CAS Number	127232-41-1[3][4][5][6]
Molecular Formula	C ₄ H ₅ NO ₂ [3][4][5]
Molecular Weight	99.09 g/mol [3][4][5]
PubChem CID	18758985[3][4]
SMILES	C1=C(OC=N1)CO[4]
InChIKey	CRPXMLXYMBLZEP-UHFFFAOYSA-N[3][4]

Chapter 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic profile of (1,3-Oxazol-5-yl)methanol is essential for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data

The physical properties of (1,3-Oxazol-5-yl)methanol are summarized below. The data reflects a compound with moderate polarity and a high boiling point, consistent with its ability to engage in intermolecular hydrogen bonding via the hydroxyl group. Notably, a definitive melting point is not consistently reported across major chemical databases.[4][6]

Property	Value	Source
Boiling Point	212.8 °C (at 760 mmHg)	[4]
Density	1.25 g/cm ³	[4]
Flash Point	82.49 °C	[4]
XLogP3	-0.5	[3]

Anticipated Spectroscopic Profile

While specific spectra are best obtained empirically, the structure of (1,3-Oxazol-5-yl)methanol allows for the confident prediction of its key spectroscopic features.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The two protons on the aromatic oxazole ring should appear as distinct singlets in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the alcohol and the ring would likely appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet whose chemical shift is dependent on solvent and concentration.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display four distinct signals. Three signals will correspond to the carbons of the oxazole ring (in the approximate range of δ 120-155 ppm), and one signal for the methylene carbon (-CH₂OH) will be further upfield (typically δ 55-65 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[7] Aromatic C-H stretching may appear around 3100 cm⁻¹. The spectrum will also feature characteristic absorptions for the oxazole ring, including C=N stretching (around 1650-1660 cm⁻¹) and C=C stretching vibrations.[7]

Chapter 3: Synthesis and Reactivity

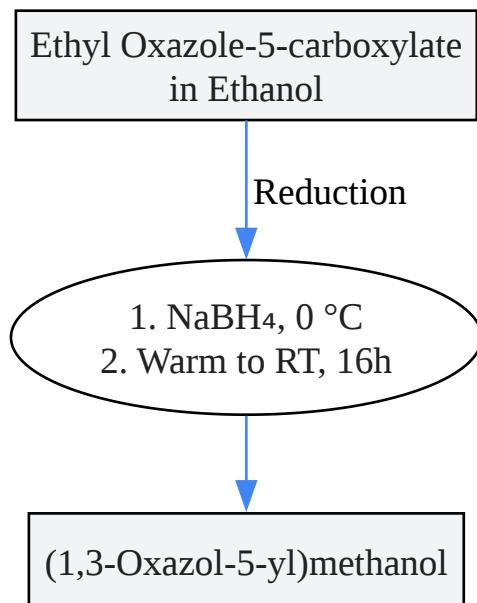
(1,3-Oxazol-5-yl)methanol is typically prepared via the reduction of a corresponding C5-functionalized oxazole, most commonly an ester. Its reactivity is dominated by the primary alcohol, which serves as a versatile handle for subsequent chemical modifications.

Synthesis Protocol: Reduction of Ethyl Oxazole-5-carboxylate

A reliable and widely applicable method for synthesizing (1,3-Oxazol-5-yl)methanol is the reduction of ethyl oxazole-5-carboxylate.^[8] Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity; it readily reduces esters while being inert towards the aromatic oxazole ring under these conditions.

Experimental Protocol:

- To a stirred solution of ethyl oxazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask under an inert argon atmosphere, cool the mixture to 0 °C using an ice bath.
- Add sodium borohydride (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 16 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous mixture with a suitable organic solvent, such as 5% methanol in dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.^[8]



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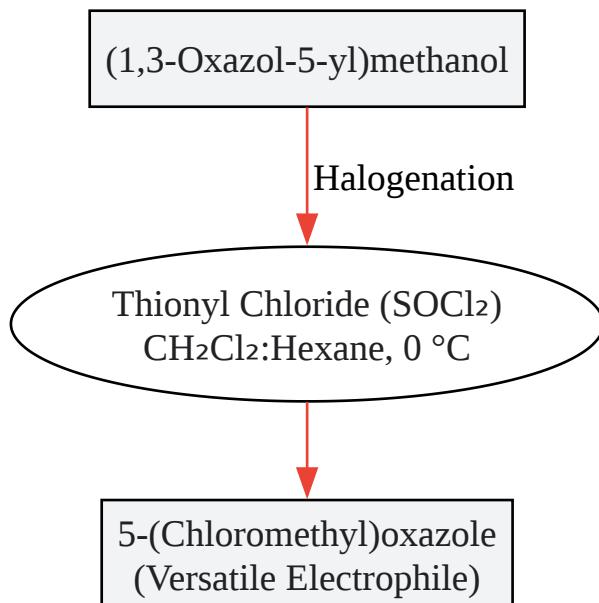
Caption: Synthesis of (1,3-Oxazol-5-yl)methanol via ester reduction.

Key Chemical Reactions: Halogenation

The hydroxyl group of (1,3-Oxazol-5-yl)methanol can be readily converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. This transformation is pivotal for integrating the oxazole moiety into larger molecules.

Protocol for Synthesis of 5-(Chloromethyl)oxazole:

- Dissolve (1,3-Oxazol-5-yl)methanol (1.0 eq) in a 1:1 mixture of dichloromethane and n-hexane under an inert argon atmosphere.^[8]
- Cool the solution to 0 °C.
- Slowly add thionyl chloride (SOCl₂) to the stirred solution.
- Allow the reaction to proceed at 0 °C for approximately 3 hours, monitoring by TLC.^[8]
- Upon completion, the reaction mixture can be carefully concentrated to remove excess solvent and reagent, yielding the desired 5-(chloromethyl)oxazole. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture.^[8]



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Caption: Conversion to an electrophile for further synthesis.

Chapter 4: Applications in Medicinal Chemistry

The oxazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds.[2][9] Its value stems from its relative metabolic stability and its role as a bioisostere for ester and amide functionalities. The nitrogen atom can act as a hydrogen bond acceptor, facilitating precise interactions with protein targets.

(1,3-Oxazol-5-yl)methanol is a key intermediate for introducing this valuable scaffold. The primary alcohol allows for its incorporation into lead compounds via:

- Ether Synthesis: Deprotonation followed by reaction with an alkyl halide.
- Esterification: Reaction with a carboxylic acid or acyl chloride.
- Nucleophilic Substitution: Following conversion of the alcohol to a halide or sulfonate ester, it can be displaced by various nucleophiles (e.g., amines, thiols) to build more complex structures.

Research into related oxazolone structures has shown potent antitumor activity, highlighting the therapeutic potential of this chemical class.[10] For instance, novel oxazol-5-one derivatives

have been developed as inhibitors of Peroxiredoxin 1, a key enzyme in cellular redox homeostasis, demonstrating efficacy in hepatocellular carcinoma models.[10]

Chapter 5: Safety and Handling

(1,3-Oxazol-5-yl)methanol requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.

- GHS Hazard Classification:
 - H302: Harmful if swallowed.[3][4]
 - H315: Causes skin irritation.[3][4]
 - H319: Causes serious eye irritation.[3][4]
 - H335: May cause respiratory irritation.[3][4]
- Recommended Precautions:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
 - Avoid inhalation of dust, fumes, or vapors.[12]
 - In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[13]
- Storage:
 - Store in a tightly sealed container in a dry, cool place.[5] For long-term stability, it is recommended to store in a freezer at temperatures under -20°C.[5][12]

Conclusion

(1,3-Oxazol-5-yl)methanol is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its straightforward synthesis and the versatile reactivity of its primary alcohol group make it an indispensable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will remain paramount in the efficient design and synthesis of next-generation drug candidates.

References

- American Elements. (n.d.). **Oxazol-5-ylmethanol**.
- National Center for Biotechnology Information. (n.d.). **1,3-Oxazol-5-ylmethanol**. PubChem Compound Database.
- BLD Pharm. (n.d.). 127232-41-1|**Oxazol-5-ylmethanol**.
- Sunway Pharm Ltd. (n.d.). **oxazol-5-ylmethanol** - CAS:127232-41-1.
- Ambeed. (n.d.). 127232-41-1 | **Oxazol-5-ylmethanol**.
- Porphyrin-Systems. (n.d.). **Oxazol-5-ylmethanol**.
- Parchem. (n.d.). 1,2,4-Oxadiazol-5-ylmethanol (Cas 6950-32-9).
- National Center for Biotechnology Information. (n.d.). [5-(1,3-Oxazol-5-yl)-3-pyridinyl]methanol. PubChem Compound Database.
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. *Biological and Molecular Chemistry*, 1(2), 118-126.
- National Center for Biotechnology Information. (n.d.). (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Oxazolemethanol, 4,5-dihydro-2,4-dimethyl-. PubChem Compound Database.
- ChemSynthesis. (n.d.). oxazol-2-yl-oxazol-5-yl-methanol.
- Capot Chemical. (2025). MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol.
- Pinho e Melo, T. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. *Biological and Molecular Chemistry*.
- CymitQuimica. (2024). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-yl)methanol. PubChem Compound Database.
- The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION.
- Bala, S., Saini, M., Kamboj, S., Uppal, G., & Kumar, A. (2011). Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. *Asian Journal of Research in Chemistry*, 4(5), 685-694.
- ResearchGate. (n.d.). Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis) (C).

- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from Indian Journal of Pharmaceutical Sciences.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
- PubMed. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. European Journal of Medicinal Chemistry, 255, 115389.
- DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(8), 2446-2453.
- BenchChem. (n.d.). IR and NMR spectroscopic analysis of 5(4H)-oxazolones.
- Chemsigma. (n.d.). BENZO[D]OXAZOL-5-YLMETHANOL [1488698-24-3].

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Sources

- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 127232-41-1|Oxazol-5-ylmethanol|BLD Pharm [bldpharm.com]
- 6. oxazol-5-ylmethanol - CAS:127232-41-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 127232-41-1 | Oxazol-5-ylmethanol | Alcohols | Ambeed.com [ambeed.com]
- 9. biolmolchem.com [biolmolchem.com]
- 10. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Oxazol-5-ylmethanol – porphyrin-systems [porphyrin-systems.com]
- 13. capotchem.com [capotchem.com]
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